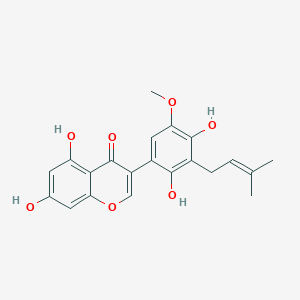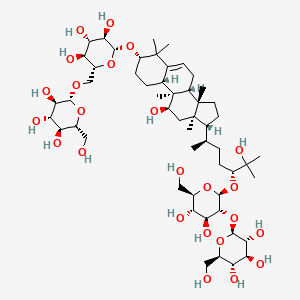
Piscerythrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piscerythrone is a natural product found in Piscidia piscipula with data available.
Wissenschaftliche Forschungsanwendungen
1. Educational Applications in Early Childhood
Piscerythrone has been indirectly related to educational research through the development of the Puppet Interview Scales of Competence in and Enjoyment of Science (PISCES). This tool is used to assess young children's motivational beliefs about learning science, which is crucial for their current and future science achievement and interest in science-related careers (Mantzicopoulos, Patrick, & Samarapungavan, 2008).
2. Psychological Effects of Pseudoscientific Information
Research on the psychological effects of pseudoscientific information (PI), which is an area tangentially related to piscerythrone, indicates that the ability to discriminate between false and true information can significantly impact the psychological well-being of individuals. This study emphasizes the importance of discerning scientific facts in the context of widespread misinformation (Escolà-Gascón et al., 2021).
3. Advocacy for Non-Animal Testing Methods
The PETA International Science Consortium Ltd (PISC) advocates for the replacement of animal-based testing with non-animal techniques. This advocacy, closely linked to piscerythrone, involves liaising with industry and regulatory agencies to promote the use of good scientific practices that minimize the use of animals in scientific research (Stoddart & Brown, 2014).
4. Multidisciplinary Scientific Collaboration
Research into multidisciplinary scientific collaboration, which can include fields related to piscerythrone, shows that successful projects often involve principal investigators from various disciplines. This study provides insights into how different levels of coordination can predict the success of these collaborative efforts (Cummings & Kiesler, 2005).
5. Ocean Biogeochemical Modeling
PISCES-v2, a biogeochemical model, is crucial for studying marine ecosystems and the biogeochemical cycles of carbon and nutrients, an area relevant to piscerythrone research. This model assists in both regional and global studies for various time scales, emphasizing the importance of modeling in understanding marine ecosystems (Aumont et al., 2015).
6. Piscimetrics in Fisheries Research
Piscimetrics, including the use of Neural Nets and other AI tools, is applied in fisheries research, which is pertinent to piscerythrone studies. This approach includes forecasting, classification, and management in fisheries, highlighting the significance of advanced technological tools in scientific research (Suryanarayana et al., 2008).
7. Comparative Anatomy of Vertebrates
Research comparing the morphological and anatomic structures of various vertebrates, including fish (Pisces), provides valuable insights into their physiological and anatomical adaptations. Such studies are crucial for understanding different species used in scientific research, including those related to piscerythrone (Tang, 2015).
8. Clinical Trial Enrollment through Text Message Alerts
The Prospective Intelligence System for Clinical Emergency Services (PISCES) effectively increases clinical trial enrollment by notifying physicians of potential study candidates via text alerts. This approach demonstrates the integration of technology in clinical research, potentially beneficial for piscerythrone-related studies (Simon et al., 2019).
Eigenschaften
CAS-Nummer |
6506-96-3 |
|---|---|
Molekularformel |
C21H20O7 |
Molekulargewicht |
384.38 |
IUPAC-Name |
3-[2,4-dihydroxy-5-methoxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C21H20O7/c1-10(2)4-5-12-19(24)13(8-17(27-3)20(12)25)14-9-28-16-7-11(22)6-15(23)18(16)21(14)26/h4,6-9,22-25H,5H2,1-3H3 |
SMILES |
CC(=CCC1=C(C(=CC(=C1O)OC)C2=COC3=CC(=CC(=C3C2=O)O)O)O)C |
Synonyme |
Piscerythron; 5,7,2′,4′-Tetrahydroxy-5′-methoxy-3′-prenylisoflavone; 3-[2,4-Dihydroxy-5-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-5,7-dihydroxy-4H-1-benzopyran-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











